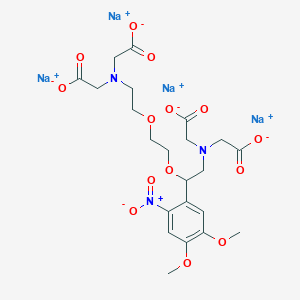
Dmnpe-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dmnpe-4, also known as this compound, is a useful research compound. Its molecular formula is C22H27N3Na4O14 and its molecular weight is 649.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photocaging of Calcium Ions
Mechanism and Characteristics
DMNPE-4 functions as a calcium cage, selectively chelating calcium ions (Ca²⁺) with dissociation constants (K_d) of 48 nM and 19 nM at pH 7.2 and 7.4, respectively. Upon exposure to light at a wavelength of 350 nm, this compound releases free calcium ions rapidly and efficiently, making it an essential tool for studying calcium dynamics in living cells .
Applications in Research
- Neurotransmitter Release Studies : this compound has been employed to investigate the relationship between intracellular calcium levels and neurotransmitter release rates. Studies have shown that the presence of this compound alters the sensitivity of neurotransmitter release to calcium concentrations, providing insights into synaptic transmission mechanisms .
- Calcium Signaling Pathways : The ability to photorelease calcium allows researchers to manipulate signaling pathways in real-time, aiding in the understanding of cellular responses to various stimuli. This is particularly useful in studies involving muscle contraction and neuronal excitability .
Protein Modification
Chemical Modification Techniques
This compound can be chemically modified to incorporate photocleavable groups into proteins. This process enhances the functionality of proteins by allowing precise control over their activity through light exposure. The incorporation can be achieved via solid-phase or solution-phase methods, enabling diverse applications in protein engineering .
Case Study: Insulin Modification
In one study, insulin was modified using DMNPE-derived diazonium compounds, demonstrating how these modifications can alter the protein's isoelectric point (pI) and potentially its biological activity. This highlights the utility of this compound in creating targeted protein modifications for therapeutic purposes .
Caged Nucleotides and Second Messengers
Caging Mechanism
This compound is also used to cage other biomolecules such as nucleotides (e.g., ATP and cAMP), allowing researchers to study their roles in cellular signaling without the interference of their active forms. The caged versions can be released upon photolysis, providing a powerful tool for temporal control over cellular processes .
Data Table: Properties of Caged Compounds
| Compound | K_d (nM) | Photolysis Rate | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| DMNPE-cAMP | 50 | Fast | 5120 | 0.09 |
| DMNPE-ATP | 70 | Moderate | 5000 | 0.07 |
| DMNPE-Ca²⁺ | 48 | Rapid | 5120 | 0.09 |
Cellular Manipulation
Applications in Cell Biology
The ability to uncage biomolecules like calcium ions or nucleotides allows for precise manipulation of cellular environments. Researchers can induce localized changes within cells, leading to advancements in understanding cellular mechanics and responses.
Case Study: Calcium Dynamics in Hair Cells
Research has demonstrated that this compound can be used to trigger spontaneous activity in cochlear hair cells by manipulating fluid secretion mechanisms in adjacent support cells. This application underscores its significance in auditory research and potential therapeutic avenues for hearing loss .
属性
分子式 |
C22H27N3Na4O14 |
|---|---|
分子量 |
649.4 g/mol |
IUPAC 名称 |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C22H31N3O14.4Na/c1-36-16-7-14(15(25(34)35)8-17(16)37-2)18(9-24(12-21(30)31)13-22(32)33)39-6-5-38-4-3-23(10-19(26)27)11-20(28)29;;;;/h7-8,18H,3-6,9-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33);;;;/q;4*+1/p-4 |
InChI 键 |
PZRSWRTYXZSYNF-UHFFFAOYSA-J |
规范 SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])OCCOCCN(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
同义词 |
dimethoxynitrophenyl-EGTA-4 DMNPE-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















